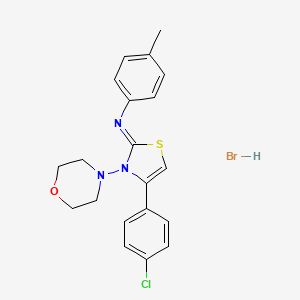![molecular formula C20H27N3OS B2397548 1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 847406-78-4](/img/structure/B2397548.png)
1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C20H27N3OS and its molecular weight is 357.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Modifications
Research has shown the utility of quinoline derivatives in the realm of organic synthesis, where these compounds serve as precursors or intermediates for further chemical modifications. For instance, studies on the lithiation and side-chain substitution of quinoxalin-2-ones demonstrate the versatility of quinoline derivatives in creating a wide array of modified compounds with potential for further application in various chemical syntheses (Smith, El‐Hiti, & Mahgoub, 2003). Similarly, the application of quinoline derivatives in the synthesis of complex molecules showcases the potential of these compounds in the development of novel chemical entities with diverse functionalities.
Molecular Electronics
The exploration of quinoline derivatives extends into the field of molecular electronics, where these compounds are investigated for their potential as molecular rectifiers. This is exemplified by the study of thioacetic acid derivatives forming self-assembled monolayers on gold, exhibiting asymmetric current–voltage characteristics indicative of molecular rectification (Ashwell, Hamilton, & High, 2003). These findings open up possibilities for the development of novel molecular electronic devices.
Antimicrobial and Mosquito Larvicidal Activities
The antimicrobial and mosquito larvicidal properties of quinoline derivatives have been a subject of interest in medicinal chemistry. A study on the synthesis and biological evaluation of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones revealed significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010). This highlights the potential of quinoline derivatives in the development of new agents for controlling infectious diseases and pest populations.
Catalysis and Polymerization
Quinoline derivatives have also found applications in catalysis and the polymerization of olefins. The synthesis of chromium(III) complexes with quinoline-functionalized ligands demonstrated their efficacy as highly active, temperature-stable catalysts for ethylene polymerization (Enders, Fernandez, Ludwig, & Pritzkow, 2001). This research opens avenues for the development of more efficient catalysts in the polymer industry.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-13-8-9-14(2)18-17(13)12-15(19(24)23-18)10-11-21-20(25)22-16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3,(H,23,24)(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKLAMFIRILKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2397469.png)
![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)
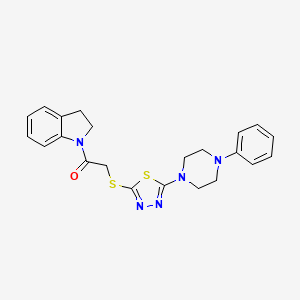
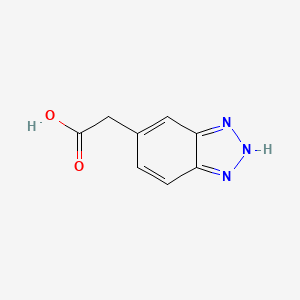
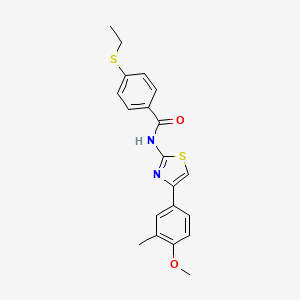

![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2397479.png)
![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)
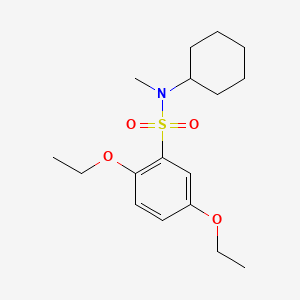

![ethyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2397486.png)
